6-Phenanthridinecarboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24160-09-6 |
|---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
phenanthridine-6-carbaldehyde |
InChI |
InChI=1S/C14H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15-14/h1-9H |
InChI Key |
LQKLIIZGUIIKLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C=O |
Other CAS No. |
24160-09-6 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenanthridinecarboxaldehyde
Established Synthetic Routes to 6-Phenanthridinecarboxaldehyde
Overview of Historical and Current Preparative Approaches
The journey to synthesize phenanthridine (B189435) and its derivatives began in the late 19th century. One of the earliest methods was the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline, as demonstrated by Pictet and Ankersmit. beilstein-journals.org A more refined and widely adopted approach was later developed by Morgan and Walls, which involved the cyclization of o-formamidobiphenyl using phosphorus oxychloride in boiling nitrobenzene. beilstein-journals.orgwikipedia.org This method significantly improved yields and became a cornerstone for phenanthridine synthesis for many years. beilstein-journals.orgwikipedia.org
Over time, numerous synthetic pathways to the core phenanthridine structure have been explored, laying the groundwork for the synthesis of its derivatives. These include pyrolytic methods and various cyclization reactions. acs.org The synthesis of 6-substituted phenanthridines, including the carboxaldehyde, often involves the modification of a pre-formed phenanthridine ring or the cyclization of appropriately substituted precursors.
Specific Reaction Pathways and Precursor Chemistry
A direct and established method for preparing this compound involves the oxidation of a suitable precursor, such as 6-methylphenanthridine. One documented procedure utilizes chromic acid for this oxidation, a classic method for converting methyl groups attached to aromatic rings into aldehydes. epo.org Another approach involves the hydrolysis of an acetal (B89532) precursor. For instance, a radical addition/cyclization reaction of 2-isocyanobiaryls with acetals can yield a 6-(dioxolan-2-yl)phenanthridine derivative, which can then be hydrolyzed to afford this compound. rsc.org
Another key precursor for this compound is 6-phenanthridinecarbonitrile. lookchem.com The nitrile group can be converted to the aldehyde through various reductive methods.
The following table summarizes some established reaction pathways:
| Precursor | Reagents | Product | Yield | Reference |
| 6-Methylphenanthridine | Chromic Acid | This compound | Not specified | epo.org |
| 2-Isocyanobiaryl and an Acetal | tert-Butyl peroxibenzoate (TBPB), K₂CO₃, H₂O, then hydrolysis | This compound | Synthetically useful yields | rsc.org |
| 6-Formylphenanthridine | p-Toluenesulfonyl chloride, 2,6-dimethyl-4-nitrophenol, Pyridine | (2,6-dimethyl-4-nitro)phenyl-phenanthridine-6-carboxylate | 60% | epo.org |
Advanced Synthetic Strategies and Methodological Innovations
Recent advancements in organic synthesis have led to more sophisticated and efficient methods for constructing the phenanthridine framework and introducing functional groups like the carboxaldehyde at the 6-position. These modern strategies often focus on catalytic approaches and adherence to green chemistry principles.
Catalytic Approaches in the Synthesis of this compound
Catalysis, particularly using transition metals, has become a powerful tool in phenanthridine synthesis. nih.gov Palladium-catalyzed reactions, for instance, are widely used for C-C and C-N bond formation, which are crucial steps in building the phenanthridine core. nih.govfigshare.com These methods often proceed under milder conditions and offer higher yields compared to traditional stoichiometric reactions. nih.gov
One innovative approach involves a silver-catalyzed oxidative radical decarboxylation–cyclization of isocyanides with α-oxocarboxylates. While this method has been successful for synthesizing various 6-acyl phenanthridines, the use of CH₃C(O)CO₂Na to produce 6-formylphenanthridine resulted in a lower yield of 37%. unipv.it Photocatalytic methods are also emerging as a promising strategy. For example, the synthesis of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls has been achieved using a photocatalyst, highlighting the potential for light-mediated synthesis of other 6-substituted phenanthridines. researchgate.net
The table below highlights some catalytic approaches relevant to the synthesis of 6-substituted phenanthridines:
| Reaction Type | Catalyst | Precursors | Key Features | Reference |
| Oxidative Radical Decarboxylation–Cyclization | Silver (Ag) | Biarylisonitriles, α-Oxocarboxylates | Provides a method for C1 insertion via a radical process. | unipv.it |
| Suzuki−Miyaura−Schlüter Polycondensation | Palladium (Pd) | 3,8-Dibromophenanthridine derivatives, Boronic acids | Used for synthesizing phenanthridine-containing polymers. | figshare.com |
| Photocatalytic Radical Addition/Cyclization | Rose Bengal (photocatalyst) | 2-Isocyanobiphenyls, Diarylphosphine oxides | Metal-free conditions, uses air as a terminal oxidant. | researchgate.net |
| C-H Amination | Iodine (I₂) | Aniline precursors | Transition-metal-free, operationally simple. | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Methods
The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the design of synthetic routes. mlsu.ac.innih.govepa.gov In the context of this compound synthesis, this translates to developing methods that avoid harsh reagents and minimize the production of byproducts.
Key aspects of green chemistry in this field include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mlsu.ac.innih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. mlsu.ac.inepa.gov Research has shown that some radical reactions for phenanthridine synthesis can be performed in water. researchgate.net
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, thus reducing energy consumption and waste. mlsu.ac.innih.govrsc.orgrsc.orgmdpi.com
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. mlsu.ac.inepa.gov
Multicomponent reactions (MCRs) are a prime example of green synthetic strategies, as they combine multiple starting materials in a single step to form a complex product, often with high atom economy. rsc.org While specific MCRs for the direct synthesis of this compound are not prominently documented, the development of such methods represents a future direction for sustainable synthesis in this area.
Isolation and Purification Techniques for Research-Grade Material
Obtaining high-purity this compound is essential for its use in research and further chemical synthesis. The primary method for purification is chromatography.
Column Chromatography: This is a standard and widely used technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of organic solvents, such as chloroform (B151607) and hexane. epo.org The polarity of the solvent mixture is optimized to achieve the best separation.
Crystallization: After chromatographic purification, crystallization can be employed to obtain the final product in a highly pure, crystalline form. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution.
Other Techniques:
Filtration: Used to separate the solid product from the reaction mixture or crystallization solvent. epo.org
Washing: The isolated solid may be washed with a solvent in which the impurities are soluble but the product is not, to remove any remaining contaminants. epo.org
Drying: The purified compound is typically dried under vacuum to remove any residual solvent.
The choice of purification method depends on the nature of the impurities and the scale of the synthesis. For research-grade material, a combination of these techniques is often necessary to achieve the desired level of purity. The purity is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Chemical Reactivity and Reaction Mechanisms of 6 Phenanthridinecarboxaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde (-CHO) group attached to the C6 position of the phenanthridine (B189435) ring is a site of significant chemical activity. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Condensation Reactions: Formation of Hydrazones and Schiff Bases
One of the most characteristic reactions of aldehydes is their condensation with primary amines and their derivatives to form imines. When 6-Phenanthridinecarboxaldehyde reacts with hydrazines (R-NH-NH2) or primary amines (R-NH2), it forms hydrazones and Schiff bases (azomethines), respectively. nih.govresearchgate.net These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. nih.gov
The reaction mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral intermediate known as a carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final imine product. researchgate.net
Table 1: Examples of Condensation Reactions with this compound
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Phenanthridine-6-CH=N-NH₂ |
| Phenylhydrazine | Phenylhydrazone | Phenanthridine-6-CH=N-NH-Ph |
| Aniline | Schiff Base | Phenanthridine-6-CH=N-Ph |
These reactions are typically carried out by refluxing the aldehyde with the amine or hydrazine derivative in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst such as acetic acid. nih.gov The resulting hydrazones and Schiff bases are often stable, crystalline solids. nih.gov
Nucleophilic Addition and Elimination Reactions
The formyl group of this compound undergoes various nucleophilic addition and subsequent elimination reactions, leading to the formation of new carbon-carbon bonds.
A prominent example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate called a betaine (B1666868). This intermediate rapidly cyclizes to form a four-membered ring, the oxaphosphetane, which then decomposes to yield the alkene and the highly stable triphenylphosphine (B44618) oxide, the driving force for the reaction. wikipedia.orgtotal-synthesis.com
Reaction: this compound + Ph₃P=CHR → 6-(alkenyl)phenanthridine + Ph₃PO
As this compound lacks α-hydrogens, it is a suitable substrate for the Cannizzaro reaction . wikipedia.org This reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde. wikipedia.orgbyjus.com In the presence of a strong base like potassium hydroxide (B78521), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid. wikipedia.orgyoutube.com
The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. wikipedia.orgbyjus.com This intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule, thereby reducing it. byjus.com The final products are 6-(hydroxymethyl)phenanthridine (the alcohol) and the potassium salt of 6-phenanthridinecarboxylic acid.
Reaction: 2 x this compound + KOH → 6-(hydroxymethyl)phenanthridine + Potassium 6-phenanthridinecarboxylate
Oxidation and Reduction Pathways of the Formyl Group
The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group of this compound can be oxidized to a carboxyl group (-COOH), yielding 6-phenanthridinecarboxylic acid. This transformation can be achieved using various oxidizing agents. libretexts.org Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org Milder and more selective reagents like pyridinium (B92312) chlorochromate (PCC) in combination with periodic acid (H₅IO₆) can also be employed. organic-chemistry.org Another effective method involves using palladium on carbon (Pd/C) with a base like KOH under an oxygen atmosphere. organic-chemistry.org
Table 2: Common Reagents for Oxidation and Reduction of the Formyl Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 6-Phenanthridinecarboxylic acid |
| Jones Reagent (CrO₃ / H₂SO₄) | 6-Phenanthridinecarboxylic acid | |
| Palladium on Carbon (Pd/C) / KOH / O₂ | 6-Phenanthridinecarboxylic acid | |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 6-(hydroxymethyl)phenanthridine |
Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 6-(hydroxymethyl)phenanthridine. This is typically accomplished using metal hydride reagents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent that is effective for reducing aldehydes and ketones and is often used in alcoholic solvents. libretexts.orglibretexts.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, which reduces not only aldehydes but also esters and carboxylic acids. libretexts.orgyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon. libretexts.org
Reactivity of the Phenanthridine Heterocyclic Core
The phenanthridine nucleus is an aromatic heterocyclic system, and its reactivity is influenced by the presence of the nitrogen atom and the fused benzene (B151609) rings. The attachment of a deactivating, electron-withdrawing aldehyde group at the C6 position further modifies its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The phenanthridine ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the heterocyclic nitrogen atom. Furthermore, the C6-aldehyde group is a strong deactivating group, which further reduces the electron density of the aromatic rings and slows down the rate of electrophilic attack.
In EAS reactions on substituted benzene rings, aldehyde groups are known to be meta-directing. For this compound, predicting the exact position of substitution is complex, as it depends on the interplay between the directing effects of the nitrogen atom and the aldehyde group, as well as the inherent reactivity of the different positions on the phenanthridine core. Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) would require harsh conditions. masterorganicchemistry.comwikipedia.org The incoming electrophile would likely substitute at positions that are electronically least deactivated by the combined effects of the nitrogen and the formyl group.
Nucleophilic Aromatic Substitution on the Phenanthridine Scaffold
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally difficult for simple aromatic rings but is facilitated by the presence of strong electron-withdrawing groups. openstax.orglibretexts.org
The aldehyde group at the C6 position of phenanthridine acts as an electron-withdrawing group, which can activate the ring system towards nucleophilic attack. openstax.org For an SₙAr reaction to occur, a good leaving group (such as a halide) must be present at a position that is ortho or para to the activating group. libretexts.org In the case of this compound, the aldehyde group would activate positions that are ortho and para relative to it within the phenanthridine ring system. If a derivative, such as 2-chloro-6-phenanthridinecarboxaldehyde, were treated with a strong nucleophile (e.g., sodium methoxide), the nucleophile would attack the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the substitution product. openstax.org The electron-withdrawing aldehyde group is crucial for stabilizing the negative charge of the intermediate through resonance. libretexts.org
Ring Transformation and Skeletal Rearrangement Mechanisms
While specific examples of ring transformations and skeletal rearrangements commencing directly from this compound are not extensively documented in readily available literature, the inherent reactivity of the aldehyde functional group can serve as a gateway to such complex molecular changes. Plausible, albeit not explicitly demonstrated, pathways can be postulated based on established organic chemistry principles.
One hypothetical route to a skeletal rearrangement could involve the conversion of the aldehyde to a different functional group that is more prone to such transformations. For instance, the formation of a carbocation or a radical at the 6-position could initiate a cascade of bond migrations, leading to an expanded or rearranged ring system. Such intermediates might be generated under specific reaction conditions, for example, through treatment with strong acids or via photochemically induced processes. The stability of the phenanthridine ring system, however, suggests that significant energy input would be required to overcome the aromatic stabilization and induce a skeletal reorganization.
Mechanistic Studies and Kinetic Investigations
The mechanistic and kinetic understanding of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols. As a non-enolizable aromatic aldehyde, its reactivity mirrors that of compounds like benzaldehyde (B42025), participating in a range of classical organic reactions.
Elucidation of Reaction Mechanisms Involving this compound
The aldehyde functionality of this compound is a prime site for nucleophilic attack. Two well-studied reactions that are applicable to this compound and for which mechanisms have been extensively elucidated are the Wittig reaction and the Cannizzaro reaction.
The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. The mechanism commences with the attack of a phosphorus ylide on the electrophilic carbonyl carbon of this compound. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane in a [2+2] cycloaddition. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which is eliminated to yield the corresponding alkene. For non-stabilized ylides, this reaction is generally under kinetic control. wikipedia.org
Kinetic and Thermodynamic Parameters of Key Transformations
Table 1: Hypothetical Kinetic Parameters for the Wittig Reaction of this compound
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Ylide addition | k₁ | 40-60 | 10⁸ - 10¹⁰ s⁻¹ |
| Oxaphosphetane formation | k₂ | 20-40 | 10⁷ - 10⁹ s⁻¹ |
| Elimination | k₃ | 80-100 | 10¹² - 10¹³ s⁻¹ |
Note: These values are illustrative and can vary significantly with the specific ylide, solvent, and temperature.
Table 2: Hypothetical Thermodynamic Parameters for the Cannizzaro Reaction of this compound
| Thermodynamic Parameter | Value |
| Enthalpy of Reaction (ΔH°) | -150 to -200 kJ/mol |
| Entropy of Reaction (ΔS°) | -50 to -100 J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG°) | Highly negative |
Note: The highly exothermic and exergonic nature of the Cannizzaro reaction is a key thermodynamic feature, driving the reaction to completion.
Derivatives and Functionalization Chemistry of 6 Phenanthridinecarboxaldehyde
Synthesis and Structural Diversity of Hydrazone Derivatives
Hydrazones are a significant class of compounds synthesized from aldehydes, known for their broad range of biological activities. nih.govmdpi.com The synthesis of hydrazone derivatives from 6-phenanthridinecarboxaldehyde involves the condensation reaction between the aldehyde group and a hydrazine (B178648) substrate. This reaction is typically a nucleophilic addition-elimination process. nih.gov
The general method for producing hydrazones involves heating the aldehyde with the appropriate acid hydrazides or hydrazine derivatives in an organic solvent such as ethanol (B145695) or methanol. mdpi.com This straightforward approach allows for the introduction of a wide variety of substituents onto the hydrazone moiety, depending on the choice of the hydrazine reactant. The azomethine group (-C=N-NH-) formed is a key structural feature of these derivatives. mdpi.com
By reacting this compound with different hydrazine substrates (e.g., hydrazine hydrate, phenylhydrazine, substituted carbohydrazides), a library of corresponding hydrazones can be generated. The reaction typically proceeds by mixing the aldehyde and the hydrazine, often with a catalytic amount of acid, in a suitable solvent and heating under reflux. nih.gov
Table 1: Representative Hydrazone Derivatives from this compound This table illustrates potential derivatives based on standard synthetic reactions.
| Hydrazine Substrate | Resulting Hydrazone Derivative Name |
| Hydrazine hydrate | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
| Thiosemicarbazide | This compound thiosemicarbazone |
| Isonicotinic acid hydrazide | N'-[(E)-(phenanthridin-6-yl)methylidene]isonicotinohydrazide |
| Benzoic hydrazide | N'-[(E)-(phenanthridin-6-yl)methylidene]benzohydrazide |
Formation of Imine, Oxime, and Related Schiff Base Conjugates
Similar to hydrazone formation, this compound can react with primary amines to form imines, also known as Schiff bases. nih.gov These compounds are characterized by the azomethine or imine group (-C=N-R), where R is an alkyl or aryl group. orientjchem.org The synthesis is typically a condensation reaction between the aldehyde and a primary amine, often carried out in an alcohol solvent. nih.govorientjchem.org
The formation of these conjugates is a versatile method for introducing a wide range of functionalities into the final molecule, depending on the structure of the primary amine used. Aryl-substituted Schiff bases are generally more stable than their alkyl-substituted counterparts due to effective conjugation. orientjchem.org
Furthermore, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) would yield the corresponding this compound oxime. Oximes and their derivatives are valuable in organic synthesis and can serve as precursors for other functional groups.
Table 2: Potential Imine and Oxime Derivatives of this compound This table illustrates potential derivatives based on standard synthetic reactions.
| Reactant | Product Class | Resulting Derivative Name |
| Aniline | Imine (Schiff Base) | N-(phenanthridin-6-ylmethylidene)aniline |
| 4-Methoxyaniline | Imine (Schiff Base) | N-(phenanthridin-6-ylmethylidene)-4-methoxyaniline |
| Ethylamine | Imine (Schiff Base) | N-(phenanthridin-6-ylmethylidene)ethanamine |
| Hydroxylamine | Oxime | This compound oxime |
Development of Polyfunctionalized Derivatives
The aldehyde group of this compound can be readily transformed into other key functional groups, namely a carboxylic acid or an alcohol.
Carboxylic Acid Derivatives: The oxidation of the aldehyde group yields phenanthridine-6-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. youtube.com Various oxidizing agents can be employed, with modern methods favoring greener oxidants like hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. nih.govmdpi.com For instance, a general procedure involves stirring the aldehyde with an oxidant like 30% H₂O₂ in water at an elevated temperature. nih.gov This conversion provides a route to other derivatives such as esters and amides via the carboxylic acid intermediate. researchgate.net
Alcohol Derivatives: The reduction of the aldehyde group leads to the formation of (phenanthridin-6-yl)methanol. This can be achieved using various reducing agents. youtube.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the aldehyde. youtube.com The reaction with NaBH₄ is often carried out in a protic solvent like ethanol, while LiAlH₄ requires an aprotic solvent followed by an acidic workup. youtube.com
The introduction of amine functionalities can be achieved through several synthetic routes starting from this compound. A primary method is reductive amination, which involves the reaction of the aldehyde with an amine in the presence of a reducing agent. This process first forms an imine intermediate, which is then reduced in situ to the corresponding amine.
Additionally, the carboxylic acid derivative (phenanthridine-6-carboxylic acid) serves as a key intermediate for other nitrogen-containing compounds. For example, it can be converted into an acid chloride and subsequently reacted with amines to form a wide range of amide derivatives. Palladium-catalyzed aminocarbonylation reactions, while typically starting from aryl halides, represent an advanced methodology for producing amide structures on aromatic cores. nih.gov While direct synthesis of 6-amino phenanthridine (B189435) derivatives from the aldehyde is less common, multi-step synthetic pathways involving intermediates like oximes or the carboxylic acid can be envisioned to achieve this transformation.
Design and Synthesis of Polydentate Ligands from this compound Scaffolds
The primary strategy for elaborating the this compound core into a polydentate ligand involves the condensation of the aldehyde functionality with various amine-containing molecules. This approach, typically leading to the formation of Schiff base ligands, provides a modular and versatile route to ligands with varying denticity and donor atom sets.
The design of these ligands often centers on the choice of the amine-containing reactant, which dictates the number and type of additional coordination sites. By employing diamines, triamines, or more complex polyamines, chemists can systematically increase the denticity of the resulting ligand. Furthermore, the nature of the backbone connecting the amine groups influences the flexibility and pre-organization of the ligand, which in turn affects the stability and geometry of the resulting metal complexes.
A common synthetic approach involves the direct condensation of this compound with a suitable polyamine in an alcoholic solvent, often with acid or base catalysis. The resulting imine linkages are typically stable, and the ligands can be isolated and characterized before complexation with a metal ion.
Table 1: Examples of Polydentate Ligands Derived from this compound
| Ligand Name | Amine Precursor | Denticity | Donor Atoms |
| N,N'-bis(phenanthridin-6-ylmethylene)ethane-1,2-diamine | Ethylenediamine | Tetradentate | N, N, N, N |
| N,N'-bis(phenanthridin-6-ylmethylene)propane-1,3-diamine | 1,3-Diaminopropane | Tetradentate | N, N, N, N |
| N-(phenanthridin-6-ylmethylene)bis(pyridin-2-ylmethyl)amine | Bis(2-picolyl)amine | Tetradentate | N, N, N, N |
| 2,6-bis((E)-(phenanthridin-6-ylmethylene)amino)pyridine | 2,6-Diaminopyridine | Pentadentate | N, N, N, N, N |
The synthesis of more complex architectures, such as macrocyclic ligands, can also be achieved using this compound as a key building block. Metal-ion template synthesis is a powerful technique in this regard, where the metal ion directs the condensation of the aldehyde with a suitable diamine to form a cyclic structure that would be difficult to obtain under non-template conditions. This method often leads to high yields of the desired macrocyclic complex.
The functionalization of the phenanthridine ring itself, in addition to the aldehyde group, offers another avenue for introducing further donor groups, thereby increasing the denticity and complexity of the resulting ligands. However, the primary and most widely exploited strategy remains the derivatization of the 6-carboxaldehyde function. The continued exploration of new amine precursors and synthetic methodologies promises to expand the library of polydentate ligands based on the this compound scaffold, opening up new possibilities for the development of novel coordination complexes with unique properties and applications.
Coordination Chemistry and Metal Complexation of 6 Phenanthridinecarboxaldehyde Derivatives
Principles of Ligand Design Utilizing 6-Phenanthridinecarboxaldehyde Structures
The design of ligands based on the this compound framework is centered on creating molecules that can selectively and stably bind to metal ions. The phenanthridine (B189435) core is a rigid, planar aromatic system that provides a well-defined spatial arrangement for coordinating atoms. The aldehyde group at the 6-position is a key functional handle for creating more complex polydentate ligands, typically through condensation reactions with amines to form Schiff bases.
Key principles in designing these ligands include:
Chelation: The primary strategy involves creating ligands that can form stable five- or six-membered chelate rings with a metal center. This is often achieved by reacting this compound with amines that contain additional donor groups (e.g., hydroxyl, amino, or pyridyl groups) positioned to allow for multidentate coordination. The chelate effect significantly enhances the stability of the resulting metal complexes compared to those with monodentate ligands. ijnrd.orgdalalinstitute.com
Donor Atom Selection: The choice of amine precursor introduces different donor atoms (e.g., N, O, S) into the ligand structure. The type of donor atoms influences the ligand's affinity for different metal ions, based on principles like Hard and Soft Acids and Bases (HSAB) theory. For instance, ligands with nitrogen and oxygen donors are well-suited for coordinating with a wide range of transition metals and lanthanides. nih.gov
Steric and Electronic Tuning: Substituents can be introduced on the phenanthridine ring or the amine precursor to modify the steric hindrance around the metal binding site and to alter the electronic properties (electron-donating or -withdrawing) of the donor atoms. Bulky groups can enforce specific coordination geometries or prevent the formation of polynuclear species. dalalinstitute.com Electronic modifications can tune the strength of the metal-ligand bond and influence the redox properties of the final complex.
Preorganization: Effective ligand design aims for a structure that is pre-organized for metal binding, meaning the donor atoms are already in a favorable conformation to coordinate with the metal ion. This minimizes the entropic penalty upon complexation, leading to more stable complexes. nih.gov The rigid phenanthridine backbone contributes positively to this preorganization.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes
Transition metal complexes of Schiff base ligands derived from aldehydes are widely studied. The synthesis generally involves the direct reaction of a metal salt (e.g., chlorides, acetates, nitrates) with the ligand. For ligands derived from this compound, this would typically be a Schiff base, L, formed by condensing the aldehyde with a primary amine.
The general synthetic route can be represented as: nL + MClₓ → [MLₙ]Clₓ
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal. A key indicator is the shift in the frequency of the azomethine (C=N) stretching vibration upon complexation. sapub.orgderpharmachemica.com
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. derpharmachemica.com
Elemental Analysis: Confirms the stoichiometry of the metal complex, i.e., the metal-to-ligand ratio. derpharmachemica.com
Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and coordination environment. researchgate.net
Table 1: Representative Transition Metal Complexes with Schiff Base Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
| Cu(II) | Tetradentate Schiff Base | Square Planar | derpharmachemica.comresearchgate.net |
| Ni(II) | Tetradentate Schiff Base | Square Planar / Octahedral | derpharmachemica.comresearchgate.netekb.eg |
| Co(II) | Tetradentate Schiff Base | Octahedral | derpharmachemica.com |
| Fe(II)/Fe(III) | Tetradentate Schiff Base | Octahedral | derpharmachemica.com |
| Mn(II) | Tridentate Schiff Base | Octahedral | researchgate.net |
This table is illustrative of common geometries found for transition metal complexes with analogous Schiff base ligands.
Main Group and Lanthanide Metal Complexes
The coordination chemistry of main group and lanthanide metals with N,O-donor ligands, such as those derived from this compound, is also an active area of research. Lanthanide ions are hard acids and prefer coordination with hard donor atoms like oxygen and nitrogen.
The synthesis of lanthanide complexes often uses nitrate (B79036) or perchlorate (B79767) salts of the metals. The resulting complexes can have higher coordination numbers (typically 8 or 9) compared to transition metals. nih.govnih.gov
Characterization techniques are similar to those for transition metals, with a particular emphasis on:
Luminescence Spectroscopy: Many lanthanide complexes, particularly those of Europium (Eu³⁺) and Terbium (Tb³⁺), are highly luminescent. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelength. nih.govnih.gov
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise structure, coordination number, and geometry of these complexes in the solid state. nih.govnih.gov
Research on lanthanide complexes with ligands derived from 1,10-phenanthroline, a structural isomer of phenanthridine, has shown the formation of 1D chains and 2D layered structures, which can be extended into 3D supramolecular networks through weaker interactions like hydrogen bonding or C–H⋯π stacking. nih.govnih.gov
Structural Elucidation of Metal-Ligand Coordination
The detailed structure of a metal complex provides fundamental insights into its properties and potential reactivity.
Analysis of Coordination Geometries and Binding Modes
The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For ligands derived from this compound, which are often polydentate, the binding mode involves the nitrogen of the phenanthridine ring, the imine nitrogen, and other donor atoms from the amine part of the ligand.
Common coordination geometries include:
Octahedral: A coordination number of six is very common for first-row transition metals. researchgate.net
Square Planar: Often observed for d⁸ metal ions like Ni(II) and Cu(II). derpharmachemica.com
Tetrahedral: Less common for chelated complexes but possible.
Distorted Geometries: Due to the steric constraints of the polydentate ligand, the resulting geometries are often distorted from ideal polyhedra. For example, lanthanide complexes with high coordination numbers often adopt geometries like a distorted tricapped trigonal prism.
Single-crystal X-ray diffraction is the most powerful tool for unambiguously determining these structures, providing precise bond lengths and angles. mdpi.com This data reveals how the ligand wraps around the metal ion and confirms the involvement of specific donor atoms in coordination.
Influence of Ligand Architecture on Complex Stability and Reactivity
The architecture of the ligand has a profound impact on the stability and reactivity of its metal complexes.
Complex Stability:
Chelate Ring Size: Five- and six-membered chelate rings are entropically and enthalpically favored, leading to highly stable complexes. ijnrd.org The design of ligands from this compound aims to create these stable ring systems.
Ligand Rigidity: The rigid phenanthridine backbone helps to reduce the conformational flexibility of the ligand, which can lead to a smaller loss of entropy upon complexation and thus higher thermodynamic stability. scispace.com
Steric Hindrance: Bulky groups near the coordination site can protect the metal center from attack by other species, such as solvent molecules, thereby increasing the kinetic stability of the complex. dalalinstitute.com However, excessive steric strain can also weaken the metal-ligand bonds and decrease stability. dalalinstitute.com
Complex Reactivity:
The coordination geometry and the electronic properties of the ligand can influence the reactivity of the metal center. For example, the availability of open coordination sites, often enforced by the steric profile of the ligand, can be crucial for catalytic applications.
The ligand can also be redox-active, participating in electron transfer processes with the metal center. The extended π-system of the phenanthridine core can facilitate these processes.
Investigation of Metal-Ion Selectivity and Affinity in Complex Formation
The ability of Schiff base ligands derived from this compound to selectively bind with specific metal ions is a critical aspect of their coordination chemistry. This selectivity is governed by a variety of factors, including the electronic and steric properties of the ligand, the nature of the donor atoms, and the intrinsic properties of the metal ions themselves, such as their size, charge density, and preferred coordination geometry. The investigation into the metal-ion selectivity and affinity of these complexes is crucial for their application in areas such as sensing, catalysis, and materials science.
Detailed research into Schiff base ligands derived from the closely related phenanthrene (B1679779) scaffold provides significant insights into the potential behavior of this compound derivatives. A study on acyclic phenanthrene Schiff bases, for instance, has demonstrated tunable affinity for various metal ions. In this research, two different Schiff base chemosensors, SB-1 and SB-2, were synthesized and their interactions with a range of metal ions were investigated using UV-visible and fluorescence spectroscopy.
The findings revealed that SB-1, which features an ethylene (B1197577) linker, exhibits a broader recognition profile, responding to Na⁺, K⁺, Mg²⁺, and Zn²⁺ ions, albeit with a more pronounced fluorescence enhancement in the presence of Zn²⁺. In contrast, SB-2, which incorporates a phenylene linker, demonstrated high selectivity specifically for Zn²⁺ ions. This difference in selectivity underscores the significant role that the ligand's structural framework plays in determining its metal binding preferences. The coordination of the metal ions is understood to occur with the imine nitrogen and phenolic oxygen moieties of the Schiff base, which stabilizes the excited state and enhances radiative decay, leading to the observed fluorescence.
The binding affinities, quantified by association constants (Kₐ), further illuminate the selectivity of these ligands. The 1:1 binding stoichiometry between the probes and the metal ions was confirmed through various analytical techniques, including Job's plot analysis and NMR titration studies. nih.gov
Research Findings on Metal-Ion Selectivity of Phenanthrene Schiff Base Analogs
The investigation into the metal-ion selectivity of phenanthrene-based Schiff base ligands, which are structurally analogous to those derived from this compound, has yielded precise data on their binding affinities for various metal ions. The association constants (Kₐ) were determined using the Benesi–Hildebrand method, providing a quantitative measure of the stability of the complex formed between the ligand and the metal ion.
The chemosensor SB-1 displayed a broad affinity for several metal ions, with the following association constants:
| Metal Ion | Association Constant (Kₐ) in M⁻¹ |
|---|---|
| Zn²⁺ | 2.28 x 10³ |
| Cu²⁺ | 1.83 x 10³ |
| Mg²⁺ | 1.15 x 10³ |
| Na⁺ | 0.95 x 10³ |
| K⁺ | 0.88 x 10³ |
These values indicate that while SB-1 can bind to a range of metal ions, it shows a preferential affinity for Zn²⁺.
In contrast, the chemosensor SB-2 exhibited a much more selective interaction, with a significant binding affinity observed only for Zn²⁺. The association constant for the SB-2:Zn²⁺ complex was determined to be:
| Metal Ion | Association Constant (Kₐ) in M⁻¹ |
|---|---|
| Zn²⁺ | 1.96 x 10³ |
For other metal ions such as Na⁺, K⁺, Mg²⁺, and Cu²⁺, the interaction with SB-2 was negligible, highlighting its high selectivity for Zn²⁺. nih.gov This pronounced selectivity is attributed to the specific geometric and electronic properties conferred by the phenylene linker in the SB-2 ligand structure.
The limit of detection (LOD) for each metal ion with these probes was found to be in the micromolar (μM) range, from 0.05 to 0.1 μM, demonstrating the high sensitivity of these systems for practical applications in metal ion sensing. nih.gov These detailed findings on phenanthrene-based Schiff bases provide a strong foundation for understanding and predicting the metal-ion selectivity and affinity of analogous this compound derivatives.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on 6-Phenanthridinecarboxaldehyde and its Derivatives
Quantum chemical calculations are foundational to modern chemistry, providing a framework for computing the structural and electronic properties of molecules. For this compound, these methods elucidate the fundamental aspects of its chemical nature.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a balance between accuracy and computational cost. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a DFT method such as B3LYP with a basis set like 6-31G(d,p) would be employed to calculate the forces on each atom, iteratively adjusting their positions until a minimum energy conformation is found. This process yields precise predictions of bond lengths, bond angles, and dihedral angles, providing the most stable spatial arrangement of the molecule.
Interactive Table: Predicted Geometrical Parameters for a Phenanthridine (B189435) Core using DFT The following table shows typical optimized bond length and bond angle values for a phenanthridine core structure, which would be part of the this compound molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.37 Å |
| Bond Length | C4-C4a | 1.41 Å |
| Bond Length | C5-N6 | 1.32 Å |
| Bond Length | N6-C6a | 1.38 Å |
| Bond Angle | C4a-C5-N6 | 123.5° |
| Bond Angle | C5-N6-C6a | 117.0° |
| Bond Angle | C10b-C1-C2 | 120.1° |
Note: The data in this table is representative of a phenanthridine core and serves as an illustration of the type of results obtained from DFT calculations.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. ajchem-a.com These methods, such as Hartree-Fock (HF) theory and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate descriptions of electronic properties. nih.gov
While computationally more demanding than DFT, ab initio methods are valuable for benchmarking results and for systems where DFT might be less reliable. For this compound, these methods could be used to precisely calculate properties like ionization potential, electron affinity, and electronic transition energies, which are fundamental to its behavior in chemical reactions and its spectroscopic characteristics.
Molecular Orbital Analysis (HOMO-LUMO, Band Gap) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO and LUMO:
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The distribution and energies of these orbitals in this compound dictate its reactivity. The HOMO is expected to be distributed across the fused aromatic rings, while the LUMO would likely have significant density on the electron-deficient regions, including the carbon atom of the carboxaldehyde group.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the band gap (ΔE = ELUMO – EHOMO). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comarxiv.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. arxiv.org
A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it is easier to induce an electronic transition. wuxiapptec.com
Interactive Table: Representative Frontier Orbital Energies This table presents typical HOMO, LUMO, and energy gap values for a related aromatic imine compound, illustrating the data obtained from such analyses.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylbenzo[d]thiazole-2(3H)-imine | -6.35 | -1.45 | 4.90 |
| para-CH3 derivative | -6.12 | -1.38 | 4.74 |
| para-NO2 derivative | -7.11 | -2.45 | 4.66 |
Note: Data is sourced from a study on substituted 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives and is for illustrative purposes. researchgate.net
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
To visualize and quantify the reactive sites of a molecule, computational chemists employ tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions.
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to attack by electrophiles. For this compound, these regions would be expected around the nitrogen atom and the carbonyl oxygen of the aldehyde group.
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are electrophilic sites, susceptible to attack by nucleophiles. The hydrogen atoms and the carbonyl carbon are likely to be in these positive regions.
Fukui Function Analysis: The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule when the total number of electrons changes. ymerdigital.comjournalirjpac.comsemanticscholar.org It provides a more precise, atom-centered prediction of reactivity than MEP maps. It helps identify which specific atoms are most susceptible to:
Nucleophilic attack (where an electrophile would add).
Electrophilic attack (where a nucleophile would add).
Radical attack .
This analysis allows for a ranking of the reactivity of different atoms within the this compound structure.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This method is particularly useful for analyzing delocalization and stability in aromatic systems.
For this compound, NBO analysis would reveal significant π → π* interactions within the fused aromatic rings, which are characteristic of aromatic systems. It would also quantify the delocalization between the lone pair on the nitrogen atom and the adjacent π-system, as well as the conjugation involving the carboxaldehyde group.
Interactive Table: Example NBO Donor-Acceptor Interactions The table below illustrates typical stabilizing interactions found in aromatic systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (C1-C2) | π* (C3-C4) | 20.5 | Intramolecular hyperconjugation (π-delocalization) |
| LP (1) N6 | π* (C5-C6a) | 45.8 | Lone pair delocalization into the ring |
| π (C=O) | π* (Aryl Ring) | 5.2 | Conjugation of aldehyde with the ring system |
Note: The E(2) values are representative examples for illustrative purposes.
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction. By mapping the potential energy surface, researchers can identify the lowest-energy path a reaction is likely to follow, from reactants to products.
This involves locating and characterizing the energies of all stationary points along the reaction coordinate, including:
Reactants and Products: The starting and ending points of the reaction.
Intermediates: Stable species that exist in energy minima between steps.
Transition States (TS): The highest energy point along the reaction pathway for a particular step. The transition state structure represents the "point of no return" for a reaction step.
The energy difference between the reactants and the transition state is the activation energy (Ea) . A higher activation energy corresponds to a slower reaction rate. By calculating these parameters, computational models can provide a detailed mechanistic understanding of how this compound participates in chemical reactions, predict reaction outcomes, and explain observed selectivity. rsc.org
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement experimental data and aid in spectral assignment and structural elucidation. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
These computational approaches model the electronic structure of a molecule to predict its properties. For instance, NMR chemical shifts and coupling constants can be calculated to help assign signals in complex experimental spectra. Similarly, vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra to identify functional groups and characterize molecular vibrations. Electronic excitation energies and oscillator strengths, calculated using TD-DFT, allow for the simulation of UV-Vis absorption spectra, which is crucial for understanding the electronic transitions within a molecule.
Despite the robustness of these theoretical methods, a comprehensive search of scientific literature did not yield specific studies reporting the predicted spectroscopic parameters for this compound. While the computational frameworks for such predictions are well-established, published research applying these methods to this particular compound is not available. Therefore, detailed data tables of theoretically predicted spectroscopic values for this compound cannot be presented.
Advanced Functional Material Applications and Interdisciplinary Research
Integration in Materials Science and Engineering
The incorporation of the phenanthridine (B189435) moiety into larger systems is a key strategy in the development of advanced materials with tailored properties. The inherent characteristics of the phenanthridine structure, such as thermal stability and photo-physical activity, are imparted to the resulting materials.
Synthesis of Schiff Base Oligomers and Polymers with 6-Phenanthridinecarboxaldehyde Moieties
Schiff base polymers, or polyimines, are a class of macromolecules known for their characteristic azomethine (-CH=N-) repeating unit. nih.gov These materials are often synthesized through polycondensation reactions between monomers containing diamine and dicarbonyl groups. researchgate.netflayoophl.com In this context, this compound can serve as a difunctional or monofunctional aldehyde monomer.
The synthesis process typically involves the nucleophilic reaction between a primary amine and the aldehyde's carbonyl group. researchgate.net For polymer formation, this compound would be reacted with a diamine monomer. This polycondensation reaction yields long-chain polymers where the phenanthridine unit is integrated into the polymer backbone. nih.gov The resulting polymeric Schiff bases are noted for their high thermal stability and mechanical properties. researchgate.net The incorporation of the large, aromatic phenanthridine group is expected to enhance these characteristics.
Potential in Optoelectronic and Sensing Materials Development
Materials based on phenothiazine, a structurally related heterocyclic compound, have garnered significant interest due to their compelling optoelectronic properties. rsc.org These properties are a result of their π-conjugated electronic structures. rsc.org Schiff base polymers are also recognized as π-conjugated materials with applications in optoelectronics, such as light-emitting devices and organic transistors. The molecular engineering of these polymers by introducing different aromatic units allows for the tuning of properties like energy levels and bandgaps. rsc.org
By incorporating this compound into Schiff base polymers, the resulting materials would possess an extended π-conjugated system. This conjugation, spanning the phenanthridine core and the imine linkages, is anticipated to lead to desirable optoelectronic characteristics. The design of such materials could lead to applications in flexible electronic devices and advanced sensors. rsc.org Furthermore, the chelating ability of Schiff base moieties can be exploited for the development of anion sensors. researchgate.net The interaction between a metal complex of a this compound-based Schiff base and a target anion could produce a detectable optical or electronic signal.
Research in Bio-Inorganic Chemistry and Chelation in Biological Systems
Bio-inorganic chemistry explores the role of metals in biological systems. nih.gov A key concept in this field is chelation, a process where a ligand binds to a central metal ion at multiple points, forming a stable complex. nih.govnih.gov Schiff bases are widely utilized as chelating ligands in coordination chemistry. researchgate.net
Metal Chelation in Complex Biological Matrices
Chelating agents are crucial for managing the transport and activity of metal ions within biological environments. nih.govnih.gov The formation of a stable metal complex can be used to transport therapeutic agents to specific organs or to sequester toxic metals. nih.gov Schiff bases derived from this compound are excellent candidates for such applications. The imine nitrogen and a nearby heteroatom (like the phenanthridine ring nitrogen) can act as donor atoms, forming a stable chelate ring with a metal ion. The properties of the resulting metal complex, such as lipophilicity and stability, are critical factors that determine its behavior in a biological system. nih.gov
Design of Ligands for Specific Metal Interactions in Biological Contexts
The rational design of ligands is fundamental to creating agents that can selectively target specific metal ions. nih.govrsc.org The structure of the ligand scaffold, the type and position of donor atoms, and steric factors all influence its binding affinity and selectivity for different metals. rsc.org The rigid structure of the phenanthridine core makes it an excellent scaffold for designing highly preorganized ligands.
Drawing parallels from pyridyl- and phenanthroline-based ligands, which are known for their selective metal ion complexation, this compound can be chemically modified to create polydentate chelators. rsc.orgmdpi.com For instance, converting the aldehyde group into a Schiff base with an amino acid or another functionalized amine can introduce additional donor atoms (e.g., carboxylate oxygen). This allows for the creation of ligands with a specific "pocket" tailored to the size, charge, and coordination geometry of a target metal ion, a crucial aspect in the development of metallodrugs and diagnostic agents. nih.gov
Catalytic Applications of this compound-Derived Complexes
Transition metal complexes are potent catalysts for a vast array of chemical transformations. nih.gov The ligand coordinated to the metal center plays a critical role in the catalyst's activity, selectivity, and stability. orientjchem.org Schiff base metal complexes, in particular, have been investigated as catalysts in various reactions, including polymerization and oxidation. orientjchem.orged.ac.uk
Metal complexes derived from this compound-based ligands are promising candidates for catalysis. The electronic properties of the phenanthridine ring can influence the redox potential of the metal center, thereby tuning its catalytic activity. These complexes could be designed to mimic the active sites of metalloenzymes, acting as biomimetic catalysts for reactions like the oxidation of environmental pollutants. orientjchem.org Furthermore, the development of catalytic metallodrugs, which can perform chemical transformations inside living cells, is a growing field of research. nih.govnih.gov Because a catalyst can turn over many substrate molecules, using a catalytic drug could allow for lower, less toxic doses. nih.gov Complexes of this compound could potentially be developed for such intracellular catalytic applications.
Homogeneous and Heterogeneous Catalysis
Homogeneous and heterogeneous catalysis are fundamental pillars of modern chemical synthesis, enabling efficient and selective transformations. The core distinction lies in the phase of the catalyst relative to the reactants; homogeneous catalysts exist in the same phase, while heterogeneous catalysts are in a different phase.
Homogeneous Catalysis:
The functional aldehyde group of this compound is a prime site for modification to create sophisticated ligands for homogeneous catalysis. Through chemical transformations such as condensation, oxidation, or reduction followed by further functionalization, a diverse array of chelating ligands can be synthesized. These ligands, incorporating the rigid and planar phenanthridine backbone, can coordinate with various transition metals to form active catalytic complexes.
For instance, the aldehyde can be converted into imine, amine, or alcohol functionalities, which can then be linked to other coordinating groups to create bidentate, tridentate, or even multidentate ligands. The electronic properties of the phenanthridine ring can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. Metal complexes derived from phenanthridine-based ligands could potentially find applications in a range of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Heterogeneous Catalysis:
The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support. This compound can be a valuable precursor for creating such catalysts. The aldehyde functionality allows for covalent anchoring of the molecule onto solid supports like silica, alumina, or polymers that have been functionalized with appropriate reactive groups (e.g., amines).
Once immobilized, the phenanthridine moiety can be further modified to introduce catalytically active sites. This could involve the coordination of metal ions to the nitrogen atom of the phenanthridine ring or to other chelating groups appended to the molecule. The resulting solid-supported catalysts would benefit from the ease of separation from the reaction mixture, reusability, and potentially enhanced stability, which are key advantages of heterogeneous catalysis.
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Potential Application Area | Synthetic Strategy from this compound |
| Homogeneous | Cross-coupling Reactions (e.g., Suzuki, Heck) | Conversion to phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands |
| Homogeneous | Hydrogenation & Transfer Hydrogenation | Synthesis of chiral amine or phosphine ligands |
| Heterogeneous | Oxidation Reactions | Immobilization on solid support and coordination of redox-active metals |
| Heterogeneous | C-H Activation | Anchoring of organometallic complexes onto a solid matrix |
Stereoselective Catalysis
Stereoselective catalysis, particularly enantioselective catalysis, is of paramount importance in the synthesis of chiral molecules, which are crucial in pharmaceuticals, agrochemicals, and materials science. The development of chiral catalysts that can control the three-dimensional arrangement of atoms in a product molecule is a major focus of chemical research.
This compound can serve as a foundational molecule for the synthesis of novel chiral ligands and organocatalysts. The introduction of chirality can be achieved by reacting the aldehyde with chiral reagents or by incorporating it into a larger, inherently chiral scaffold.
For example, condensation of this compound with a chiral amine would yield a chiral imine, which can act as a ligand for a metal catalyst. The stereochemical information from the chiral amine can be transferred to the catalytic process, influencing the enantiomeric excess of the product. Research into the catalytic enantioselective synthesis of N-C axially chiral phenanthridin-6-one derivatives highlights the potential of the phenanthridine scaffold in asymmetric catalysis nih.govelsevierpure.comfigshare.com. While this work does not directly use this compound, it demonstrates that chirality can be effectively introduced and utilized within the phenanthridine framework.
Furthermore, the aldehyde group can be a starting point for the synthesis of chiral organocatalysts. For instance, it could be incorporated into complex molecular architectures that can activate substrates through non-covalent interactions, such as hydrogen bonding, leading to enantioselective transformations.
Table 2: Strategies for Introducing Chirality from this compound
| Chiral Moiety Introduction | Resulting Chiral Molecule | Potential Catalytic Use |
| Reaction with chiral amines | Chiral imines/amines | Chiral ligands for asymmetric metal catalysis |
| Use of chiral auxiliaries in subsequent reactions | Diastereomerically pure derivatives | Precursors for enantiopure ligands |
| Incorporation into a known chiral backbone | Novel complex chiral structures | Asymmetric organocatalysis |
While direct catalytic applications of this compound are yet to be extensively explored, its chemical versatility makes it a promising starting material for the development of advanced catalysts for homogeneous, heterogeneous, and stereoselective synthesis. Future research in this area could unlock new and efficient catalytic systems based on the unique structural and electronic properties of the phenanthridine core.
Future Research Directions and Emerging Challenges
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of the phenanthridine (B189435) core has evolved significantly, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research direction. While classical methods like the Pictet-Hubert condensation exist, contemporary research focuses on overcoming their limitations, such as harsh conditions and moderate yields.
Future efforts will likely concentrate on the following areas:
Transition Metal-Free Reactions: Developing synthetic routes that avoid expensive and potentially toxic transition metals is a major goal. Methods utilizing simple reagents like potassium tert-butoxide for intramolecular C-H arylation represent a move towards more sustainable processes. beilstein-journals.orgresearchgate.net One innovative cascade method involves the reaction of 2-iodoaniline (B362364) derivatives with benzhydrol, mediated by potassium tert-butoxide, which plays a dual role in dehydrogenation and homolytic aromatic substitution. researchgate.net
Photochemical Synthesis: Light-mediated reactions offer a green alternative to thermally driven processes. beilstein-journals.org UV irradiation has been successfully used to initiate the synthesis of phenanthridines, and an improved photochemical method has been reported to produce a variety of derivatives in two steps with yields ranging from 31% to 95%. nih.govacs.org The use of visible light, which is even more environmentally benign, is an emerging area of interest. beilstein-journals.org
Radical-Based Syntheses: Radical reactions often proceed under mild conditions and can be initiated in various ways, including with chemical initiators or light. beilstein-journals.org These methods are advantageous due to the use of readily available and inexpensive starting materials like isocyanobiphenyls or N-(ortho-halobenzyl)arylamines. beilstein-journals.org
C-H Bond Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed picolinamide-directed sequential C-H functionalization has been demonstrated as a viable strategy for constructing the phenanthridine core from simple benzylamines and aryl iodides. nih.govresearchgate.net
Table 1: Comparison of Modern Synthetic Strategies for the Phenanthridine Core
| Synthetic Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Transition Metal-Free | Employs reagents like KOt-Bu; often involves cascade reactions. | Lower cost, reduced toxicity, environmentally friendly. | May require specific substrate activation; scope can be limited. |
| Photochemical Methods | Uses UV or visible light to initiate cyclization. beilstein-journals.orgnih.gov | Mild conditions, high spatial and temporal control, sustainable energy source. | Quantum yields can be low; specialized equipment may be needed. |
| Radical-Based Reactions | Involves radical intermediates for ring closure. beilstein-journals.org | Mild conditions, good functional group tolerance, uses cheap starting materials. | Potential for side reactions; control of regioselectivity can be difficult. |
| C-H Functionalization | Forms C-C or C-N bonds directly from C-H bonds. nih.gov | High atom economy, reduces synthetic steps. | Catalyst development, achieving high regioselectivity. |
Discovery of Unprecedented Reactivity and Transformation Mechanisms
The aldehyde functional group at the 6-position of the phenanthridine scaffold is a versatile handle for a multitude of chemical transformations. While its classical reactivity is well-understood, future research will aim to uncover novel reaction pathways and mechanisms that leverage the unique electronic environment of the phenanthridine ring system.
Emerging areas of investigation include:
Novel Condensation and Multicomponent Reactions: Designing new multicomponent reactions where 6-phenanthridinecarboxaldehyde serves as a key building block can lead to the rapid assembly of complex molecular architectures, including novel heterocyclic systems with potential biological activity.
Photocatalytic Activity: Aldehydes can act as photoinitiators for various chemical transformations. beilstein-journals.org Future studies could explore whether this compound or its derivatives can serve as organic photocatalysts, using light to drive reactions such as radical additions or cycloadditions. The excitation of the carbonyl group via an n→π* transition can initiate energy transfer processes, opening up new reactivity pathways. beilstein-journals.org
Intramolecular Transformations: The proximity of the aldehyde group to the phenanthridine nitrogen and the extended π-system could facilitate unique intramolecular cyclization or rearrangement reactions upon activation by light, heat, or catalysts. These transformations could provide access to novel, rigid polycyclic structures that are otherwise difficult to synthesize.
Mechanism Elucidation: A deeper mechanistic understanding of both existing and new transformations is crucial. Investigating reaction intermediates and transition states through techniques like in-situ spectroscopy and computational modeling will be vital. For instance, detailed studies on palladium-catalyzed cycles have revealed intermediates and pathways involving steps like carbopalladation and rearomatization. nih.gov
Development of Advanced Functional Materials with Tunable Properties
The rigid, planar, and electron-rich structure of the phenanthridine core makes it an excellent scaffold for the development of advanced functional materials. The aldehyde group in this compound is a critical anchor point for derivatization, allowing for the fine-tuning of electronic, optical, and self-assembly properties.
Future research will likely focus on:
Organic Electronics: As a building block, this compound can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The phenanthridine unit can be modified to tune the HOMO/LUMO energy levels and enhance charge transport properties.
Chemosensors: By functionalizing the aldehyde group with specific recognition moieties, novel chemosensors can be developed. The fluorescence of the phenanthridine core is often sensitive to its local environment, enabling the detection of ions, small molecules, or biomacromolecules through changes in emission intensity or wavelength.
Tunable DNA Binding Agents: Phenanthridine derivatives are well-known DNA intercalators. nih.govnih.gov The development of new derivatives starting from this compound allows for the tuning of DNA binding affinity and specificity. nih.govnih.govacs.org The substituent at the 6-position has a pronounced influence on the optical properties and binding affinity of the chromophore. beilstein-journals.org This tunability is crucial for designing new therapeutic agents or fluorescent probes for nucleic acids. nih.govnih.govacs.org
Supramolecular Assemblies: The aldehyde can be converted into functional groups that drive self-assembly through hydrogen bonding, π-π stacking, or metal coordination. This could lead to the formation of well-ordered supramolecular structures like gels, liquid crystals, or porous frameworks with applications in catalysis, storage, or separation.
Bridging Experimental and Computational Approaches for Predictive Chemistry
The synergy between experimental synthesis and computational chemistry is becoming indispensable for accelerating the discovery and optimization of molecules and materials. For this compound, this integration can provide profound insights and guide future research.
Key areas for this collaborative approach include:
Reaction Mechanism and Prediction: Computational tools, particularly Density Functional Theory (DFT), can be used to elucidate complex reaction mechanisms, calculate activation barriers, and predict the outcomes of new reactions. acs.org This can significantly reduce the experimental effort required to optimize synthetic pathways. Machine learning models are also being developed to predict reaction outcomes and even suggest novel synthetic routes (retrosynthesis) based on large datasets of known reactions. rsc.orgmit.edu
In Silico Design of Functional Materials: Computational screening can be employed to predict the electronic and optical properties of virtual libraries of this compound derivatives. This allows researchers to identify promising candidates for applications in organic electronics or as chemosensors before committing to their synthesis.
Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of phenanthridine derivatives to biological targets like DNA or proteins (e.g., poly(ADP-ribose) polymerase, PARP). nih.govresearchgate.netchemicalbook.com This aids in the rational design of more potent and selective therapeutic agents. nih.gov
Table 2: Integration of Computational and Experimental Chemistry
| Research Area | Computational Approach | Experimental Validation | Desired Outcome |
|---|---|---|---|
| Synthetic Route Design | Machine learning for retrosynthesis prediction. mit.edu | Laboratory synthesis and reaction optimization. | Discovery of novel, efficient synthetic pathways. |
| Mechanism Elucidation | DFT calculations of transition states and intermediates. acs.org | Spectroscopic analysis (NMR, MS) of reaction kinetics. | Deeper understanding of reactivity and selectivity. |
| Materials Design | Quantum chemical calculations of electronic/optical properties. | Synthesis and characterization of new materials (e.g., OLEDs). | Advanced materials with tailored properties. |
| Drug Discovery | Molecular docking and molecular dynamics simulations. nih.gov | In vitro biological assays (e.g., DNA binding, enzyme inhibition). | Identification of potent and selective lead compounds. |
Expanding Interdisciplinary Research Frontiers
The unique properties of the phenanthridine scaffold make this compound a valuable platform for research at the intersection of chemistry, biology, and materials science.
Future interdisciplinary applications could include:
Chemical Biology: The development of fluorescent probes based on the phenanthridine core to visualize cellular processes, track biomolecules, or measure physiological parameters like pH. For example, some derivatives exhibit pH-controlled reversible ring-opening and cyclization, which could be harnessed for developing molecular switches or sensors. beilstein-journals.org
Medicinal Chemistry and Pharmacology: Beyond DNA intercalation, phenanthridine derivatives are being explored as inhibitors of various enzymes, such as poly(ADP-ribose) polymerase (PARP). chemicalbook.com this compound is a key starting material for synthesizing libraries of compounds to be screened for activity against a range of diseases, including cancer and parasitic infections. nih.govnih.gov
Photodynamic Therapy (PDT): Phenanthridine derivatives can be designed to act as photosensitizers. Upon excitation with light, they can generate reactive oxygen species (ROS) that induce cell death. This opens possibilities for developing new agents for photodynamic cancer therapy.
Natural Product Synthesis: The phenanthridine skeleton is found in numerous bioactive Amaryllidaceae alkaloids. researchgate.netresearchgate.net Developing novel synthetic strategies starting from this compound could provide more efficient routes to these complex natural products and their analogues for pharmacological evaluation.
Q & A
Q. What are the recommended safety protocols for handling 6-Phenanthridinecarboxaldehyde in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) . Ensure proper ventilation and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Store the compound in a cool, dry place, segregated from incompatible substances like strong oxidizers .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step synthesis involves condensation of 2,3-diaminopyridine with benzoylacetone, followed by cyclization with substituted benzaldehydes to form the phenanthridine core . Alternative methods include using phenanthridine-6-aldehyde as a starting material due to its reactivity at the 6-position, enabling further functionalization via nucleophilic substitution or cross-coupling reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and regioselectivity. Mass spectrometry (MS) confirms molecular weight (206.24 g/mol) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, while Fourier-Transform Infrared (FTIR) spectroscopy validates aldehyde group presence (~1700 cm⁻¹ C=O stretch) .
Advanced Research Questions
Q. How does the reactivity of this compound in cross-coupling reactions compare to other phenanthridine derivatives?
- Methodological Answer : The aldehyde group at the 6-position enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings with aryl boronic acids. Compare reaction yields and regioselectivity under palladium catalysis (e.g., Pd(PPh₃)₄) with other derivatives (e.g., 9-carbaldehyde). Optimize conditions (temperature, solvent) using Design of Experiments (DoE) to minimize side reactions .
Q. What computational strategies can predict the electronic properties of this compound for catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge distribution. Molecular docking studies can explore interactions with biological targets (e.g., enzymes), while Molecular Dynamics (MD) simulations evaluate stability in solvent environments .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) and employ High-Throughput Screening (HTS) to identify optimal conditions. Use Control Experiments (e.g., replacing aldehydes with ketones) to isolate competing pathways. Validate reproducibility via interlaboratory studies and statistical analysis (e.g., ANOVA) .
Q. What mechanisms underlie the biological activity of this compound in antitumor studies?
- Methodological Answer : Investigate intercalation with DNA via UV-Vis spectroscopy and fluorescence quenching assays. Assess inhibition of topoisomerase enzymes using gel electrophoresis. Conduct cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structurally related compounds .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
- Methodological Answer : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use heterogeneous catalysts (e.g., immobilized palladium) to reduce metal leaching. Employ microwave-assisted synthesis to lower energy consumption and reaction time. Evaluate via E-Factor (waste-to-product ratio) and Life Cycle Assessment (LCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
